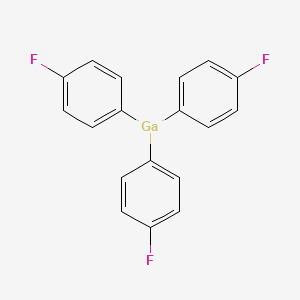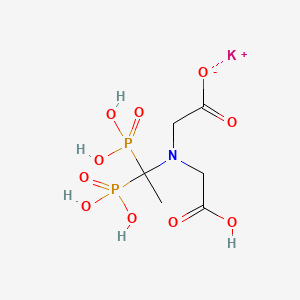
Potassium 2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate is a complex organic compound with a wide range of applications in various scientific fields. It is known for its unique chemical structure, which includes carboxymethyl and diphosphonoethyl groups, making it a valuable compound in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate typically involves the reaction of glycine with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and potassium hydroxide is used to neutralize the reaction mixture, resulting in the formation of the potassium salt of the compound.
Industrial Production Methods
In industrial settings, the production of Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethyl or diphosphonoethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, phosphonic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in various catalytic processes.
Biology: The compound is employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in water treatment processes, as a scale inhibitor, and in the formulation of cleaning agents.
作用機序
The mechanism of action of Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate involves its ability to chelate metal ions, forming stable complexes. This chelation process is crucial in various applications, such as preventing the formation of scale in water systems and stabilizing metal ions in biochemical assays. The molecular targets include metal ions like calcium, magnesium, and iron, and the pathways involved are primarily related to the formation of coordination complexes.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar applications in water treatment and biochemical assays.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications but with different binding affinities and stability constants.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher binding capacity for metal ions compared to EDTA and NTA.
Uniqueness
Potassium2-((carboxymethyl)(1,1-diphosphonoethyl)amino)acetate is unique due to its specific combination of carboxymethyl and diphosphonoethyl groups, which provide distinct chelating properties and stability. This makes it particularly effective in applications where strong and stable metal ion chelation is required.
特性
分子式 |
C6H12KNO10P2 |
|---|---|
分子量 |
359.21 g/mol |
IUPAC名 |
potassium;2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetate |
InChI |
InChI=1S/C6H13NO10P2.K/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);/q;+1/p-1 |
InChIキー |
ARDSOIMYFBKNQX-UHFFFAOYSA-M |
正規SMILES |
CC(N(CC(=O)O)CC(=O)[O-])(P(=O)(O)O)P(=O)(O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)

![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
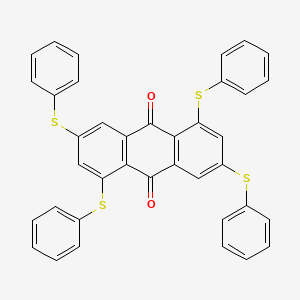

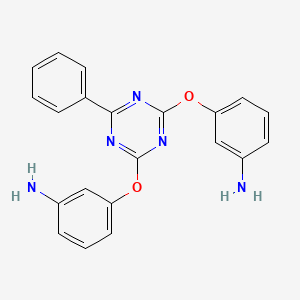
![N-([2,4'-Bipyridin]-5-yl)acetamide](/img/structure/B13142933.png)
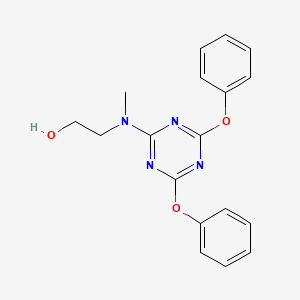
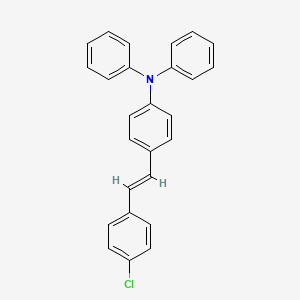
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
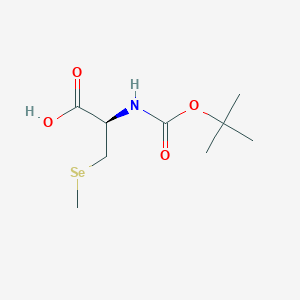
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
